Technical Whitepaper: 4,4-Difluoropentanoic Acid
Technical Whitepaper: 4,4-Difluoropentanoic Acid
Strategic Utilization of Gem-Difluorinated Scaffolds in Drug Discovery
Executive Summary
4,4-Difluoropentanoic acid (CAS: 125110-82-9) represents a critical fluorinated building block in modern medicinal chemistry. Unlike its non-fluorinated precursor, levulinic acid, this moiety introduces a gem-difluoro (
Physicochemical Profile & Molecular Weight Analysis
For high-resolution mass spectrometry (HRMS) and stoichiometry calculations, the distinction between average molecular weight and monoisotopic mass is critical.
| Property | Value | Technical Context |
| IUPAC Name | 4,4-Difluoropentanoic acid | |
| CAS Number | 125110-82-9 | Verified Identifier |
| Formula | ||
| Average Molecular Weight | 138.11 g/mol | Used for molarity/stoichiometry calculations. |
| Monoisotopic Mass | 138.0492 Da | Used for Mass Spec (M-H)⁻ identification. |
| Predicted pKa | ~4.48 | Lower than pentanoic acid (~4.[1]8) due to fluorine's inductive effect ( |
| Boiling Point | ~180-185°C (Predicted) | High polarity suggests vacuum distillation for purification. |
| Density | 1.18 g/cm³ | Denser than water; forms the lower layer in biphasic extractions. |
Expert Insight: The presence of the electron-withdrawing
Validated Synthetic Methodology
The Challenge: Direct fluorination of keto-acids (like levulinic acid) using DAST (Diethylaminosulfur trifluoride) is hazardous and inefficient. DAST reacts aggressively with the carboxylic acid moiety to form unstable acyl fluorides. The Solution: A three-step "Protect-Fluorinate-Deprotect" workflow is required to ensure chemoselectivity.
Workflow Diagram (Graphviz)
Caption: Chemoselective synthesis route preventing acyl fluoride byproducts via ester protection.
Detailed Protocol
Step 1: Protection (Esterification)
-
Reagents: Levulinic acid, Ethanol (anhydrous), catalytic
. -
Procedure: Reflux levulinic acid in ethanol. The resulting ethyl levulinate is distilled to purity.
-
Why: Masks the acidic proton which would otherwise quench the fluorinating agent.
Step 2: Deoxyfluorination (The Critical Step)
-
Reagents: Ethyl levulinate, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST, Dichloromethane (DCM).
-
Protocol:
-
Dissolve ethyl levulinate in anhydrous DCM under
atmosphere. -
Cool to 0°C. Caution: Exothermic reaction.
-
Add Deoxo-Fluor dropwise (1.2 - 1.5 equivalents).
-
Allow to warm to Room Temperature (RT) and stir for 16-24 hours.
-
Quench: Pour slowly into saturated
. Warning: Gas evolution ( ) and HF generation.
-
-
Mechanism: The carbonyl oxygen attacks the sulfur center, followed by fluoride displacement, generating the gem-difluoro motif.
Step 3: Saponification
-
Reagents: LiOH (2 equiv), THF/Water (3:1).
-
Protocol: Stir the fluorinated ester with LiOH until TLC indicates consumption. Acidify carefully with 1M HCl to pH ~2 and extract with Ethyl Acetate.
-
Purification: Recrystallization or vacuum distillation.
Medicinal Chemistry Applications
The 4,4-difluoropentanoic acid scaffold is primarily used to introduce the 4,4-difluoropiperidine-like motif or simply as a robust linker.
Bioisosteric Rationale
-
Metabolic Blocking: The C-4 position in levulinic acid is a ketone, highly susceptible to reduction (to alcohol) or oxidative cleavage. Replacing
with blocks these metabolic soft spots while retaining similar steric bulk. -
Lipophilicity Modulation: The
group is more lipophilic than a carbonyl ( ) but more polar than a methylene ( ). This allows fine-tuning of LogD to improve blood-brain barrier (BBB) penetration. -
Conformational Locking: The gauche effect associated with vicinal difluoro compounds (or interactions with adjacent protons) can restrict the conformational flexibility of the pentanoic chain, potentially locking the molecule into a bioactive conformation.
Decision Matrix: When to use
?
Caption: Strategic logic for deploying the 4,4-difluoro motif in lead optimization.
Analytical Characterization (Self-Validation)
To verify the identity of 4,4-difluoropentanoic acid, look for these specific NMR signatures.
-
NMR:
-
Signal: A multiplet (typically a sextet or complex quartet) centered around -85 to -105 ppm .
-
Reasoning: The two fluorine atoms are equivalent (enantiotopic) in an achiral environment but couple to the adjacent methyl (
) and methylene ( ) protons.
-
-
NMR:
-
Terminal Methyl (
): Appears as a triplet of triplets (coupling to F and adjacent ) at ~1.6 ppm. -
-Methylene (
near COOH): Triplet/Multiplet at ~2.5 ppm. -
-Methylene (
near ): Complex multiplet shielded by the fluorine atoms.
-
Safety & Handling
-
HF Hazard: Deoxyfluorination reagents (DAST/Deoxo-Fluor) generate HF upon hydrolysis. Always quench reactions into a basic solution (bicarbonate) and use plastic (HDPE/Teflon) labware if trace HF is suspected.
-
Corrosivity: 4,4-Difluoropentanoic acid is corrosive.[2] Wear double nitrile gloves and eye protection.
-
Storage: Store in a cool, dry place. Unlike the starting material (levulinic acid), the fluorinated product does not degrade easily but is hygroscopic.
References
-
PubChem. "4,4-Difluoropentanoic acid (Compound)."[3] National Library of Medicine. Accessed January 30, 2026. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination with (Diethylamino)sulfur Trifluoride (DAST)." Synthesis, 2002(17), 2561–2578. Link
-
Key Organics. "Safety Data Sheet: 4,4-Difluoropentanoic acid." Key Organics Ltd. Link
